Rollinecin A
Description
Rollinecin A is a bioactive acetogenin belonging to the Annonaceous acetogenin family, a class of natural compounds predominantly isolated from plants of the Annonaceae family, such as Annona mucosa . These compounds are characterized by long aliphatic chains (C32–C37) terminating in a γ-lactone ring and often containing tetrahydrofuran (THF) rings, hydroxyl groups, and double bonds, which contribute to their diverse biological activities. This compound has been identified in Annona mucosa alongside structurally related compounds like rollinecin B, rolliniastatin derivatives, and squamocin . Acetogenins are renowned for their cytotoxic, antiparasitic, and insecticidal properties, though their pharmacological profiles vary depending on structural modifications .
Properties
CAS No. |
177861-02-8 |
|---|---|
Molecular Formula |
C37H68O7 |
Molecular Weight |
624.9 g/mol |
IUPAC Name |
(2S)-2-methyl-4-[(2R,12R,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one |
InChI |
InChI=1S/C37H68O7/c1-3-4-5-6-7-8-9-13-16-19-22-33(40)35-25-26-36(44-35)34(41)24-23-31(38)20-17-14-11-10-12-15-18-21-32(39)28-30-27-29(2)43-37(30)42/h27,29,31-36,38-41H,3-26,28H2,1-2H3/t29-,31+,32+,33-,34+,35+,36?/m0/s1 |
InChI Key |
XNZJLZFJXAKNCP-BVBFTAESSA-N |
SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCCCCCC(CC2=CC(OC2=O)C)O)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCC[C@@H]([C@H]1CCC(O1)[C@@H](CC[C@@H](CCCCCCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCCCCCC(CC2=CC(OC2=O)C)O)O)O)O |
Synonyms |
rollinecin A |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rollinecin A involves multiple steps, starting from basic organic compounds. The synthetic route typically includes the formation of the lactone ring, followed by the addition of the fatty acid chain. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in synthetic chemistry have made it possible to produce this compound in laboratory settings for research purposes .
Chemical Reactions Analysis
Types of Reactions
Rollinecin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of hydroxyl groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may result in the formation of hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Rollinecin A involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but studies have shown that it may affect mitochondrial function and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
Rollinecin A shares core structural features with other Annonaceous acetogenins, including:
- A long fatty acid backbone with a terminal γ-lactone.
- One or two tetrahydrofuran (THF) rings.
- Hydroxyl groups at specific positions.
However, subtle structural differences significantly influence bioactivity and toxicity. Below is a comparative analysis of this compound and key analogues:
Key Findings from Comparative Studies
Bioactivity Variance: this compound exhibits moderate cytotoxicity compared to Rollinecin B and squamocin, which show enhanced activity due to additional THF rings or hydroxylation patterns . Annonacin’s neurotoxicity is absent in this compound, highlighting the role of hydroxyl group positioning in tissue specificity .
Structural Determinants of Function :
- The presence of bis-THF rings (e.g., in squamocin) improves mitochondrial complex I inhibition, a mechanism critical for pesticidal effects.
- Hydroxyl groups at C10 or C12 (as in this compound/B) influence cellular uptake and intracellular targeting .
Q & A
Basic: What are the primary analytical techniques for characterizing Rollinecin A's structural and chemical properties?
Methodological Answer:
this compound's characterization typically involves spectroscopic methods (e.g., NMR, MS, IR) and chromatographic techniques (HPLC, UPLC). For structural elucidation, 2D-NMR experiments (COSY, HSQC, HMBC) are critical to resolve stereochemistry and connectivity . Purity assessment requires quantitative HPLC with UV/Vis or mass detection, calibrated against certified reference standards . Researchers should report solvent systems, column specifications, and detection parameters to ensure reproducibility .
Basic: How are in vitro bioactivity assays for this compound standardized to ensure reproducibility?
Methodological Answer:
Standardization involves:
- Cell line validation : Use authenticated cell lines (e.g., ATCC) with mycoplasma testing .
- Dose-response curves : Employ at least five concentrations in triplicate, with IC50/EC50 calculations using nonlinear regression models (e.g., GraphPad Prism) .
- Controls : Include positive (e.g., doxorubicin for cytotoxicity) and vehicle controls. Publish raw data in supplementary materials to enable cross-validation .
Advanced: How can researchers resolve contradictions in this compound's reported bioactivity across studies?
Methodological Answer:
Contradictions often arise from methodological variability. Strategies include:
- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .
- Experimental triangulation : Replicate conflicting assays under uniform conditions (e.g., identical cell lines, solvent systems) .
- Bias assessment : Apply tools like ROBIS (Risk of Bias in Systematic Reviews) to evaluate study design flaws (e.g., inadequate blinding, small sample sizes) .
Advanced: What experimental design principles optimize this compound's structure-activity relationship (SAR) studies?
Methodological Answer:
SAR studies require:
- Systematic derivatization : Modify functional groups (e.g., hydroxyl, methyl) using regioselective reactions, followed by purity validation via LC-MS .
- Molecular docking : Use software like AutoDock Vina to predict binding affinities against target proteins (e.g., kinases), validated by SPR (surface plasmon resonance) .
- Multivariate analysis : Apply PCA (principal component analysis) to correlate structural features with bioactivity .
Basic: What protocols ensure ethical compliance in preclinical studies of this compound?
Methodological Answer:
- Animal studies : Adhere to ARRIVE guidelines, including randomization, blinding, and power analysis to minimize sample sizes .
- Data integrity : Use electronic lab notebooks (ELNs) with audit trails to prevent data manipulation .
- Institutional approval : Submit protocols to IACUC (Institutional Animal Care and Use Committee) or equivalent ethics boards .
Advanced: How can multi-omics data (e.g., transcriptomics, metabolomics) be integrated to study this compound's mechanism of action?
Methodological Answer:
- Data generation : Pair RNA-seq with LC-MS/MS metabolomics on the same cell/tissue samples .
- Pathway enrichment : Use tools like MetaboAnalyst or GSEA to identify overlapping pathways (e.g., apoptosis, oxidative stress) .
- Network pharmacology : Construct interaction networks (Cytoscape) linking this compound targets to downstream effectors .
Advanced: What statistical validation strategies are critical for this compound's dose-response studies?
Methodological Answer:
- Assumption testing : Verify normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test) before applying ANOVA .
- Multiple comparisons adjustment : Use Benjamini-Hochberg correction for high-throughput data .
- Effect size reporting : Include Cohen’s d or Hedges’ g to contextualize significance beyond p-values .
Basic: How are stability and degradation profiles of this compound assessed under varying storage conditions?
Methodological Answer:
- Forced degradation studies : Expose this compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base), then quantify degradation products via stability-indicating HPLC .
- Kinetic modeling : Calculate t90 (time for 10% degradation) using Arrhenius equations for shelf-life prediction .
Advanced: What computational methods validate this compound's target specificity and off-target risks?
Methodological Answer:
- Chemoproteomics : Use activity-based protein profiling (ABPP) to identify off-target interactions .
- Machine learning : Train models on chemical descriptors (e.g., PubChem fingerprints) to predict toxicity (e.g., LD50) .
- Cryo-EM/XR : Resolve ligand-target complexes at sub-3Å resolution to confirm binding poses .
Advanced: How can researchers design comparative studies to evaluate this compound's efficacy against analogs or existing therapeutics?
Methodological Answer:
- Head-to-head trials : Use parallel-group designs with matched sample sizes and endpoints (e.g., tumor volume reduction) .
- Synergy analysis : Apply Chou-Talalay combination index (CI) for drug-combination studies .
- Cost-effectiveness : Integrate ICER (incremental cost-effectiveness ratio) analyses in pharmacoeconomic evaluations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
